Scandine

Overview

Description

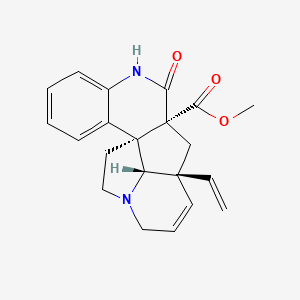

"Scandine" refers to a compound associated with the melodinus alkaloid family, showcasing a complex pentacyclic core structure. The term encompasses a variety of scientific explorations into its synthesis, molecular and structural characteristics, reactivity, and both physical and chemical properties. The research endeavors aim to elucidate the compound's potential applications and its fundamental nature.

Synthesis Analysis

The synthesis of Scandine's pentacyclic core has been achieved through innovative approaches, such as the tandem nitroalkene conjugate addition/[3+2] cycloaddition strategy, followed by an intramolecular Heck reaction. This method efficiently establishes a highly congested, quaternary stereogenic center, demonstrating the compound's synthetic complexity and the creativity required to construct its intricate structure (Denmark & Cottell, 2006).

Molecular Structure Analysis

The molecular structure of Scandine and related compounds is characterized by the presence of linear scandium chains, as demonstrated in lithium scandium iodide and sodium scandium iodide studies. These structures, elucidated through X-ray diffraction and other analytical techniques, reveal the intricacies of scandium's coordination environment and its impact on the overall molecular architecture (Lachgar et al., 1991).

Chemical Reactions and Properties

Scandine's chemical reactivity encompasses a range of transformations, including iodine-mediated synthesis of heterocycles and oxidative aromatization reactions. These studies highlight iodine's role as a versatile reagent in facilitating the formation of complex molecular structures and introducing functional groups, underscoring the dynamic chemical properties of compounds within the Scandine framework (Aggarwal et al., 2016; Mphahlele, 2009).

Physical Properties Analysis

Investigations into the physical properties of Scandine-related compounds have focused on the adsorption characteristics of scandium carboxylates, revealing insights into their microporosity and potential applications in gas storage and separation. Such studies contribute to understanding the material's structural flexibility and its implications for practical utility (Mowat et al., 2011).

Chemical Properties Analysis

The chemical properties of Scandine are further elucidated through its interaction with iodine, demonstrating the catalytic capabilities of molecular iodine in promoting various organic transformations. These reactions not only expand the synthetic toolbox but also emphasize the environmental sustainability of using iodine as a reagent in organic chemistry (Yoshimura & Zhdankin, 2016).

Scientific Research Applications

Anti-inflammatory Activities : A study isolated a new scandine-type monoterpenoid alkaloid, 3-oxo-scandine, from the roots of Melodinus henryi, along with seven known ones. These compounds were evaluated for their anti-inflammatory activities, with two showing significant inhibitory activity on nitric oxide in mouse peritoneal macrophages (Yu et al., 2018).

Freight Transport Supply and Demand : The Scandinet project, awarded by the European Commission, aimed to enhance the use of intermodal freight supply solutions within the Nordic region of Europe. It identified the structure of supply and demand for freight transit and assessed the quality of market performance of operators (Ludvigsen, 1999).

Synthetic Methods for Radioiodination : Advances in synthetic methodologies for incorporating radioiodine into organic compounds for biological research and radiotherapy were highlighted in a recent study. This work focused on overcoming limitations of earlier methods, such as high temperature reactions or strongly oxidizing conditions (Dubost et al., 2020).

Synthesis of the Pentacyclic Core of Scandine : A study successfully synthesized the complete pentacyclic core of the melodinus alkaloid scandine, which could have implications in the field of organic chemistry and pharmaceuticals (Denmark & Cottell, 2006).

Scientific Content Analysis (SCAN) in Investigative Research : The effectiveness of SCAN, a verbal veracity assessment method used in investigations, was questioned in a study that found it unable to accurately discriminate between true and fabricated statements (Bogaard et al., 2016).

Fluorouracil Metabolism Monitored In Vivo : The use of 19F NMR to monitor the metabolism of 5-fluorouracil in tumors and liver, illustrating the application of Scandine in medical research and drug development (Stevens et al., 1984).

Material Differentiation in Dual Energy CT : The feasibility of differentiating iodine from other materials in dual-energy CT scans was explored, demonstrating the use of Scandine in advanced imaging techniques (Johnson et al., 2007).

Mechanism of Action

Target of Action

Scandine is an alkaloid compound isolated from the twigs and leaves of Melodinus suaveolens

Mode of Action

Alkaloids, the class of compounds to which Scandine belongs, generally interact with various proteins and enzymes in the body, often acting as inhibitors or activators . The exact interaction of Scandine with its targets and the resulting changes are yet to be elucidated.

Safety and Hazards

properties

IUPAC Name |

methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-3-19-9-6-11-23-12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)26-2/h3-9,16H,1,10-13H2,2H3,(H,22,24)/t16-,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSSMMKHJYRYEG-VRXWPRPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=CC=CC=C5NC2=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12C[C@@]3(C=CCN4[C@@H]3[C@@]1(CC4)C5=CC=CC=C5NC2=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 12082288 | |

CAS RN |

953411-73-9, 24314-59-8 | |

| Record name | rel-Methyl (6aR,7aS,11aS,13aS)-7a-ethenyl-5,6,7a,11a,12,13-hexahydro-6-oxo-10H-indolizino[1′,8′:2,3,4]cyclopenta[1,2-c]quinoline-6a(7H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953411-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scandine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24314-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.